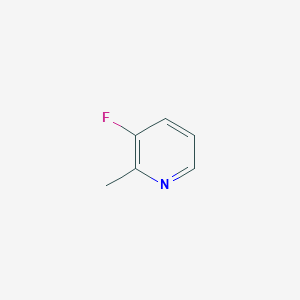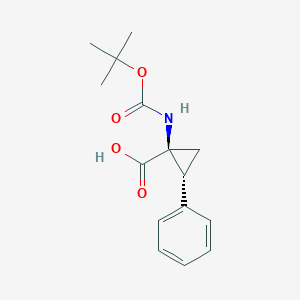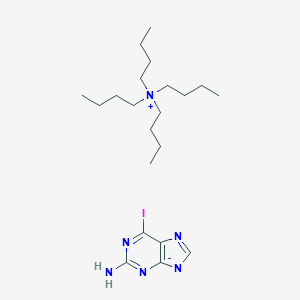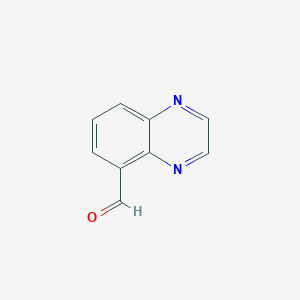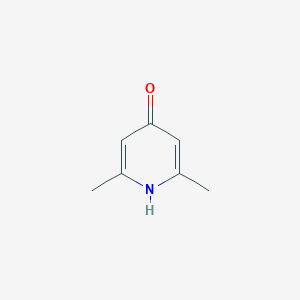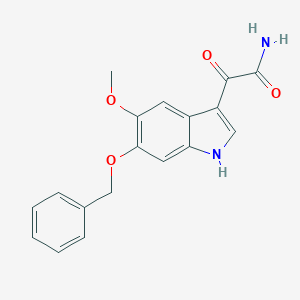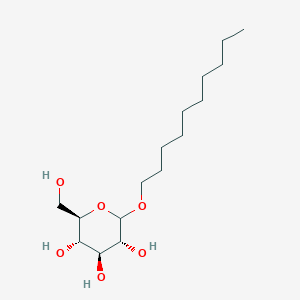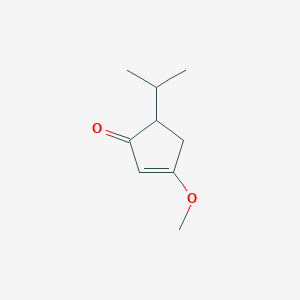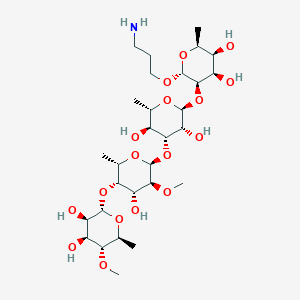
3NP-Mmrfrt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3NP-Mmrfrt is a novel compound that has been gaining attention in the scientific community due to its potential applications in research. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 3NP-Mmrfrt is not fully understood, but it is believed to involve the modulation of certain neurotransmitter systems in the brain. Studies have shown that 3NP-Mmrfrt can increase the release of dopamine and serotonin, which are important neurotransmitters involved in mood regulation and cognitive function.
Efectos Bioquímicos Y Fisiológicos
3NP-Mmrfrt has been shown to have a number of biochemical and physiological effects. Studies have shown that it can modulate the activity of certain enzymes and receptors in the brain, leading to changes in neuronal activity and synaptic plasticity. Additionally, 3NP-Mmrfrt has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3NP-Mmrfrt for lab experiments is its high potency and specificity. This makes it a useful tool for studying specific neurotransmitter systems and their role in various physiological and pathological processes. However, one limitation of 3NP-Mmrfrt is its potential toxicity, which must be carefully monitored in experiments.
Direcciones Futuras
There are several future directions for the study of 3NP-Mmrfrt. One area of research is in the development of new compounds based on its structure that may have improved potency and specificity. Additionally, further studies are needed to fully understand the mechanism of action of 3NP-Mmrfrt and its potential applications in the treatment of neurological disorders. Finally, studies are needed to investigate the potential toxicity of 3NP-Mmrfrt and its long-term effects on neuronal function.
Conclusion:
In conclusion, 3NP-Mmrfrt is a promising compound for scientific research due to its potential applications in the field of neuroscience. Its high potency and specificity make it a useful tool for studying specific neurotransmitter systems and their role in various physiological and pathological processes. However, further research is needed to fully understand its mechanism of action and potential applications in the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of 3NP-Mmrfrt involves a specific method that requires the use of certain chemicals and equipment. The process begins with the preparation of the starting materials, which are then combined and subjected to a series of reactions. The final product is purified through various techniques to obtain a pure compound. The synthesis method for 3NP-Mmrfrt has been optimized to ensure high yields and purity.
Aplicaciones Científicas De Investigación
3NP-Mmrfrt has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience. Studies have shown that 3NP-Mmrfrt can modulate neuronal activity and synaptic plasticity, making it a promising compound for the treatment of neurological disorders.
Propiedades
Número CAS |
148404-60-8 |
|---|---|
Nombre del producto |
3NP-Mmrfrt |
Fórmula molecular |
C29H53NO17 |
Peso molecular |
687.7 g/mol |
Nombre IUPAC |
(2S,3S,4R,5R,6R)-6-(3-aminopropoxy)-5-[(2S,3R,4R,5S,6S)-4-[(2S,3S,4R,5S,6S)-5-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-4-hydroxy-3-methoxy-6-methyloxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-2-methyloxane-3,4-diol |
InChI |
InChI=1S/C29H53NO17/c1-10-14(31)16(33)25(28(42-10)40-9-7-8-30)47-27-20(37)23(15(32)11(2)41-27)46-29-24(39-6)19(36)22(13(4)44-29)45-26-18(35)17(34)21(38-5)12(3)43-26/h10-29,31-37H,7-9,30H2,1-6H3/t10-,11-,12-,13-,14+,15-,16+,17-,18+,19+,20+,21-,22+,23+,24-,25+,26-,27-,28+,29-/m0/s1 |
Clave InChI |
DMCKJTFEHYELGM-DDOBRSFTSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)OCCCN)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O[C@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)C)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)OC)O)O)O)OC)O)O)O |
SMILES |
CC1C(C(C(C(O1)OCCCN)OC2C(C(C(C(O2)C)O)OC3C(C(C(C(O3)C)OC4C(C(C(C(O4)C)OC)O)O)O)OC)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OCCCN)OC2C(C(C(C(O2)C)O)OC3C(C(C(C(O3)C)OC4C(C(C(C(O4)C)OC)O)O)O)OC)O)O)O |
Sinónimos |
3-aminopropyl 6-deoxy-2-O-(3-O-(2-O-methyl-(4-O-methylrhamnopyranosyl)fucopyranosyl)rhamnopyranosyl)talopyranoside 3NP-MMRFRT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



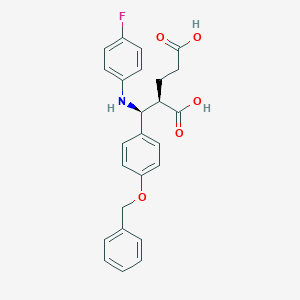
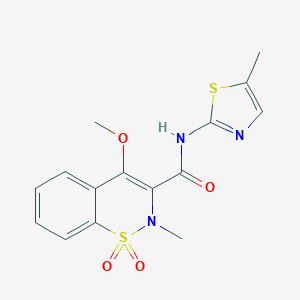
![{4-[(2-Ethyl-5,7-dimethyl-3h-imidazo[4,5-b]pyridin-3-yl)methyl]-2,6-dipropylphenoxy}(phenyl)acetic acid](/img/structure/B130098.png)
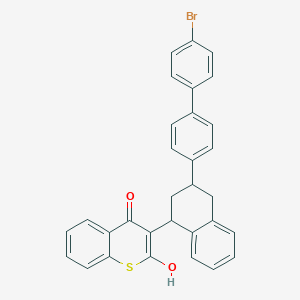
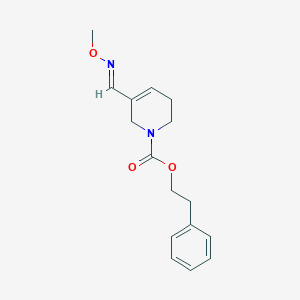
![(3S,13S,14S,17S)-13-Methyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B130114.png)
